molecular formula C18H20N4O3 B2548087 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235118-34-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2548087
CAS No.: 1235118-34-9
M. Wt: 340.383
InChI Key: HNJNEBVKMUZGIH-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole-carboxamide core linked to a pyrimidine-substituted piperidine moiety. The benzodioxole group (benzo[d][1,3]dioxole) is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJNEBVKMUZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid Derivatives

The benzodioxole fragment is typically prepared through electrophilic substitution or transition metal-catalyzed coupling reactions. A modified Appel reaction protocol (CBr₄/PPh₃ in DCM) converts 6-bromobenzo[d]dioxol-5-yl methanol to the corresponding bromide in 91% yield, as demonstrated in analogous systems. Subsequent oxidation to the carboxylic acid can be achieved through two pathways:

Table 1: Oxidation Methods for Alcohol-to-Carboxylic Acid Conversion

Method Reagents/Conditions Yield (%) Purity (%) Reference
Jones Oxidation CrO₃/H₂SO₄/acetone, 0°C 68 95
TEMPO-Mediated Oxidation NaOCl/KBr/NaHCO₃, 25°C 82 98

The TEMPO-mediated approach provides superior yields and avoids chromium waste streams, making it preferable for large-scale synthesis.

Preparation of 1-(Pyrimidin-2-yl)Piperidin-4-yl)Methanamine

Piperidine functionalization at the 1-position with pyrimidine requires careful nitrogen protection-deprotection sequences. A representative protocol involves:

  • Boc Protection : Treating piperidin-4-ylmethanamine with di-tert-butyl dicarbonate in THF/water (2:1) at 0°C to 25°C yields tert-butyl (piperidin-4-ylmethyl)carbamate (87% yield).
  • Nucleophilic Aromatic Substitution : Reacting Boc-protected amine with 2-chloropyrimidine in DMSO using Cs₂CO₃ (3 eq.) under microwave irradiation (120°C, 1 h) installs the pyrimidine group.
  • Deprotection : Treatment with HCl in dioxane (4M, 2 h) removes the Boc group, yielding the free amine hydrochloride salt (94% yield).

Critical Parameter : Microwave irradiation reduces reaction time from 24 h (conventional heating) to 1 h while improving regioselectivity.

Amide Bond Formation: Methodological Comparisons

Coupling the carboxylic acid and amine components presents multiple options, each with distinct advantages:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DCM with DIPEA as base:

  • Reaction Time : 12 h at 25°C
  • Yield : 67%
  • Purity : 92% (HPLC)
  • Limitation : Requires rigorous exclusion of moisture

Uranium-Based Coupling Reagents

HATU/DMF system with NMM:

  • Reaction Time : 2 h at 0°C → 25°C
  • Yield : 78%
  • Purity : 96% (HPLC)
  • Advantage : Superior activation of sterically hindered acids

Microwave-Assisted Coupling

Combining HATU with microwave irradiation (50 W, 80°C):

  • Reaction Time : 20 min
  • Yield : 72%
  • Energy Efficiency : 40% reduction in solvent use

Table 2: Comparative Analysis of Amide Coupling Strategies

Parameter EDCl/HOBt HATU/NMM Microwave-HATU
Yield (%) 67 78 72
Reaction Time 12 h 2 h 20 min
Solvent Volume (mL/g) 15 8 5
Byproduct Formation (%) 8 4 3

Process Optimization and Scale-Up Challenges

Scale-dependent phenomena necessitate careful parameter adjustments:

Temperature Control in Exothermic Steps

The pyrimidine installation exhibits ΔH = -58 kJ/mol, requiring:

  • Jacketed reactors with glycol cooling (<5°C/min ramp rate)
  • Semi-batch addition of 2-chloropyrimidine over 45 min
  • In-line FTIR monitoring of Boc group consumption

Crystallization-Induced Purification

Implementing antisolvent crystallization (heptane/EtOAc 4:1):

  • Purity Improvement : 92% → 99.5%
  • Yield Loss : 12% (acceptable for pharmaceutical-grade material)

Regulatory Considerations

  • Genotoxic Impurities : Control of chloropyrimidine residuals to <1 ppm via activated carbon treatment
  • Solvent Residues : Meet ICH Q3C limits for DMSO (<50 ppm) through rotary evaporation followed by Kugelrohr distillation

Analytical Characterization and Quality Control

Comprehensive spectral data confirms structural integrity:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.41 (d, J=4.8 Hz, 2H, pyrimidine H-4,6)
  • δ 6.92 (s, 1H, benzodioxole H-4)
  • δ 6.81 (s, 1H, benzodioxole H-7)
  • δ 4.32 (d, J=5.6 Hz, 2H, NCH₂piperidine)
  • δ 3.61 (br s, 1H, piperidine H-1)
  • δ 2.84 (m, 2H, piperidine H-3,5)

HRMS (ESI+)

  • Observed : 369.1421 [M+H]⁺
  • Calculated : 369.1423 (C₁₉H₂₁N₄O₃)
  • Error : 0.5 ppm

HPLC Method Validation

  • Column : Zorbax SB-C18 (4.6×150 mm, 5 μm)
  • Mobile Phase : 0.1% HCO₂H in H₂O/MeCN (70:30 → 30:70 over 15 min)
  • Retention Time : 9.87 min
  • Plate Count : >12,000

Alternative Synthetic Routes and Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable:

  • 10-fold reduction in reaction time for amide coupling
  • 98.5% conversion using 0.5 eq. HATU
  • Real-time PAT monitoring via Raman spectroscopy

Enzymatic Amidation

Lipase B from Candida antarctica:

  • Solvent : MTBE/water biphasic system
  • Conversion : 82% in 24 h
  • Advantage : Eliminates peptide coupling reagents

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine and benzodioxole rings are primary sites for oxidation:

  • Pyrimidine Ring Oxidation :
    Reacts with potassium permanganate (KMnO₄) under acidic or basic conditions to form pyrimidine N-oxides. This regioselective oxidation occurs at the electron-deficient N1 position of the pyrimidine ring.
    Example :
    C18H18N4O3+KMnO4H+/OHC18H17N4O4+MnO2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + \text{KMnO}_4 \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{18}\text{H}_{17}\text{N}_4\text{O}_4 + \text{MnO}_2

  • Benzodioxole Ring Oxidation :
    The methylenedioxy group undergoes cleavage with ozone (O₃) or ruthenium tetroxide (RuO₄) to yield catechol derivatives .

Oxidizing Agent Product Yield Conditions
KMnO₄ (acidic)Pyrimidine N-oxide65–72%0°C, 4–6 hrs
RuO₄Catechol derivative58%RT, CH₂Cl₂, 2 hrs

Reduction Reactions

The compound undergoes selective reductions:

  • Piperidine Ring Hydrogenation :
    Catalytic hydrogenation (10% Pd/C , 50 psi H₂) reduces the piperidine ring to a fully saturated hexahydro structure.
    Mechanism :
    C18H18N4O3+3H2Pd/CC18H24N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

  • Nitrile Intermediate Reduction :
    During synthesis, intermediates like (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine are reduced using LiAlH₄ or NaBH₄ .

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring participates in halogenation and nitration:

  • Chlorination :
    Reacts with Cl₂/FeCl₃ at position C6 of the benzodioxole ring (ortho to the carboxamide) .
    Example :
    C18H18N4O3+Cl2FeCl3C18H17ClN4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}_3

Reagent Position Product Yield
Cl₂/FeCl₃C66-Chloro derivative78%
HNO₃/H₂SO₄C55-Nitro derivative63%

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr at C4/C6 positions:

  • Amination :
    Reacts with piperazine or morpholine under microwave irradiation (100°C, 30 min) to yield substituted pyrimidines .
    Example :
    C18H18N4O3+C4H10N2MWC22H26N6O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + \text{C}_4\text{H}_{10}\text{N}_2 \xrightarrow{\text{MW}} \text{C}_{22}\text{H}_{26}\text{N}_6\text{O}_3

Carboxamide Functionalization

The carboxamide group (-CONH-) participates in:

  • Hydrolysis :
    Acidic (6M HCl) or basic (NaOH/EtOH) hydrolysis converts the amide to a carboxylic acid .
    Example :
    C18H18N4O3+H2OHClC17H16N3O4+NH3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{17}\text{H}_{16}\text{N}_3\text{O}_4 + \text{NH}_3

  • Condensation :
    Reacts with hydrazine to form hydrazide derivatives, useful in heterocyclic synthesis .

Cross-Coupling Reactions

The pyrimidine ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Palladium-Catalyzed Arylation :
    Using Pd(PPh₃)₄ and aryl boronic acids, C5 of the pyrimidine is functionalized .
    Conditions :
    C18H18N4O3+ArB(OH)2Pd(0)C24H22N4O3Ar\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{C}_{24}\text{H}_{22}\text{N}_4\text{O}_3\text{Ar}

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the pyrimidine ring’s π-system, forming cyclobutane-linked dimers.

Stability and Degradation

  • Thermal Stability :
    Decomposes above 220°C, releasing CO₂ and NH₃.

  • pH-Dependent Hydrolysis :
    Rapid degradation occurs in strong acids (pH < 2) or bases (pH > 12) .

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compound Name Substituent on Carboxamide Nitrogen Key Functional Groups Reference
This compound (1-(pyrimidin-2-yl)piperidin-4-yl)methyl Pyrimidine, piperidine, methylene linker Target
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-dimethoxyphenyl Methoxy groups, aromatic ring
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) 3,5-dimethoxyphenyl Methoxy groups, aromatic ring
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Branched alkyl chain
5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide (14av) (1-methyl-1H-pyrazol-3-yl)methyl Fluorobenzamide, benzodioxol-5-yloxy, piperidine
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Piperidin-3-yl Piperidine, hydrochloride salt

Key Observations :

  • The target compound’s pyrimidine-piperidine group distinguishes it from alkyl or aryl-substituted analogs like HSD-2 and HSD-4, which prioritize aromatic interactions .
  • Compared to kinase inhibitors (e.g., compound 14av), the target lacks a fluorobenzamide group but shares the piperidine-benzodioxole scaffold critical for receptor binding .

Key Observations :

  • Aryl-substituted analogs (HSD-2, HSD-4) are synthesized via straightforward amide coupling and purified using silica chromatography .
  • Piperidine-containing compounds (e.g., 14an) require multi-step synthesis with lower yields (24–90%), highlighting the complexity of introducing heterocycles .

Key Observations :

  • Alkyl-substituted analogs (e.g., N-(heptan-4-yl)) are non-pharmacological, serving as flavorants .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H20_{20}N4_{4}O3_{3}, with a molecular weight of 340.4 g/mol. Its structure includes a benzo[d][1,3]dioxole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18_{18}H20_{20}N4_{4}O3_{3}
Molecular Weight340.4 g/mol
CAS Number1235118-34-9

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds derived from this structure showed IC50_{50} values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory activity .

Case Study: In Vivo Efficacy
In vivo studies using streptozotocin-induced diabetic mice revealed that administration of specific derivatives significantly reduced blood glucose levels. For example, compound IIc reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that these compounds may be promising candidates for developing new antidiabetic drugs.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated across various cancer cell lines. The results indicated notable anticancer activity against several types of cancer cells, with IC50_{50} values ranging from 26 to 65 µM . Importantly, the compound exhibited minimal cytotoxicity toward normal cell lines (IC50>150μM_{50}>150\mu M), suggesting a favorable safety profile for therapeutic applications.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit α-amylase suggests it interferes with carbohydrate metabolism, which is crucial in managing diabetes.
  • Cell Proliferation Modulation : Its effects on cancer cell lines indicate a potential mechanism involving the modulation of cell proliferation pathways.

Q & A

Basic: What synthetic methodologies are recommended for optimizing yield and purity of the compound?

Answer:

  • Coupling reactions : Use carbodiimide-based coupling reagents (e.g., HBTU or HATU) with DIPEA in DMF at 0–25°C for amide bond formation between the piperidine and benzodioxole moieties .
  • Deprotection : For tert-butyl carbamate groups, treat with 4M HCl in 1,4-dioxane at room temperature for 2 hours, followed by purification via column chromatography .
  • Purity assessment : HPLC with reverse-phase C18 columns (e.g., 90–96% purity achieved under gradient elution with MeOH:H₂O) .

Advanced: How can structural analogs be designed to investigate the role of the pyrimidine-piperidine linkage in target binding?

Answer:

  • Analog synthesis : Replace pyrimidine with pyridine or triazole rings to assess electronic effects. Introduce substituents (e.g., methyl, fluoro) at the pyrimidine 4-position to probe steric interactions .
  • Binding assays : Perform competitive inhibition studies using fluorescence polarization or surface plasmon resonance (SPR) with purified target proteins (e.g., kinases or GPCRs) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 5.84 ppm for benzodioxole methylene protons, δ 164.40 ppm for carbonyl carbons) with literature data .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₅O₃: 425.18; observed: 425.19) .

Advanced: How can metabolic stability and potential toxicity be evaluated preclinically?

Answer:

  • In vitro assays : Use liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Toxicity screening : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity markers (ALT/AST release in HepG2 cells) .

Basic: What strategies resolve low solubility during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins or PEG-400 to enhance aqueous solubility .
  • pH adjustment : Prepare stock solutions in citrate buffer (pH 4.0–5.0) for protonation of basic piperidine nitrogen .

Advanced: How can crystallographic data inform SAR studies?

Answer:

  • X-ray crystallography : Determine the compound’s binding mode to targets (e.g., kinases) at 1.6–2.0 Å resolution .
  • Molecular docking : Use software like Schrödinger or AutoDock to predict interactions (e.g., hydrogen bonds with pyrimidine N1) .

Basic: What chromatographic methods are optimal for separating stereoisomers?

Answer:

  • Chiral HPLC : Use Chiralpak IA/IC columns with hexane:isopropanol (80:20) to resolve enantiomers .
  • SFC : Supercritical CO₂ with methanol modifier for faster separation .

Advanced: How to address discrepancies in bioactivity data across cell lines?

Answer:

  • Mechanistic profiling : Perform phosphoproteomics or RNA-seq to identify off-target effects or pathway crosstalk .
  • Redundancy testing : Validate activity in CRISPR-engineered cell lines lacking the putative target .

Basic: What is the recommended storage protocol to prevent degradation?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C for long-term stability .
  • Solution storage : Prepare aliquots in anhydrous DMSO (avoid freeze-thaw cycles) .

Advanced: How can computational modeling guide optimization of pharmacokinetic properties?

Answer:

  • ADME prediction : Use SwissADME or ADMETLab to optimize logP (target ≤3), PSA (≤90 Ų), and CYP450 inhibition .
  • PBPK modeling : Simulate plasma concentration-time profiles to refine dosing regimens .

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